3-(Azidomethyl)-2-bromo-6-fluoropyridine
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Overview
Description
3-(Azidomethyl)-2-bromo-6-fluoropyridine is a heterocyclic organic compound that contains azide, bromine, and fluorine functional groups attached to a pyridine ring
Scientific Research Applications
3-(Azidomethyl)-2-bromo-6-fluoropyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potentially useful in the development of pharmaceuticals due to its ability to form triazoles, which are common motifs in drug molecules.
Materials Science: Employed in the synthesis of polymers and other materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
Target of Action
Azide-modified nucleosides are important building blocks for rna and dna functionalization .
Mode of Action
Azide-modified nucleosides are known to be used in click chemistry based on azide-alkyne cycloaddition . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Azide-modified nucleosides can be converted to various intermediates of glycolysis and the citric acid cycle . This suggests that the compound may affect these and potentially other related pathways.
Pharmacokinetics
It is known that azide-modified nucleotides can be efficient substrates for dna polymerase . This suggests that the compound may have good bioavailability.
Result of Action
It is known that azide-modified nucleotides can be used in dna sequencing by synthesis (sbs), where they are incorporated into the growing dna strand . This suggests that the compound may have a similar effect.
Action Environment
It is known that azide-modified nucleotides can be used in sbs, which is a highly controlled environment . This suggests that the compound may also be sensitive to environmental conditions.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azidomethyl)-2-bromo-6-fluoropyridine typically involves the introduction of the azidomethyl group to a pre-functionalized pyridine ring. One common method is the nucleophilic substitution reaction where a bromomethyl group is replaced by an azidomethyl group using sodium azide (NaN₃) as the azide source. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Additionally, safety measures must be in place due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions
3-(Azidomethyl)-2-bromo-6-fluoropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for introducing the azide group.
Copper(I) Catalysts: Employed in click chemistry for cycloaddition reactions.
Palladium Catalysts: Used in reduction reactions to convert azides to amines.
Major Products Formed
Triazoles: Formed from cycloaddition reactions with alkynes.
Amines: Formed from the reduction of the azide group.
Comparison with Similar Compounds
Similar Compounds
- 3-Azidomethyl-3-methyloxetane
- 3,3-Bis(azidomethyl)oxetane
- 3-Azido-5-(azidomethyl)benzene derivatives
Uniqueness
3-(Azidomethyl)-2-bromo-6-fluoropyridine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. The combination of these functional groups makes it a versatile compound for various synthetic applications.
Properties
IUPAC Name |
3-(azidomethyl)-2-bromo-6-fluoropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN4/c7-6-4(3-10-12-9)1-2-5(8)11-6/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACARCGQMCGDYOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CN=[N+]=[N-])Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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